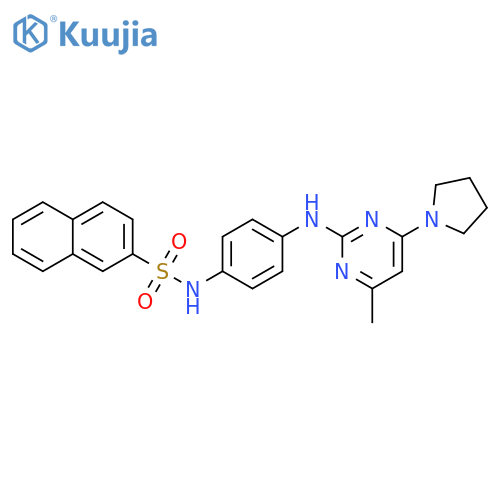Cas no 946221-06-3 (N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide)

946221-06-3 structure
商品名:N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide
- N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide
- N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide
- N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
- F2078-0276
- AKOS002054275
- 946221-06-3
-
- インチ: 1S/C25H25N5O2S/c1-18-16-24(30-14-4-5-15-30)28-25(26-18)27-21-9-11-22(12-10-21)29-33(31,32)23-13-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17,29H,4-5,14-15H2,1H3,(H,26,27,28)
- InChIKey: PPSWMRFYGVAPAJ-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC=C(NC2=NC(N3CCCC3)=CC(C)=N2)C=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 459.17289623g/mol
- どういたいしつりょう: 459.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 95.6Ų
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2078-0276-2μmol |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-5mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-3mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-1mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-2mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-5μmol |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2078-0276-4mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
946221-06-3 (N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
